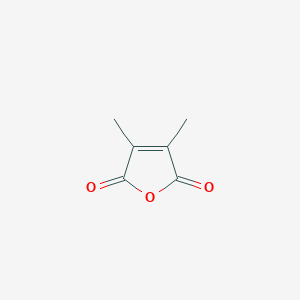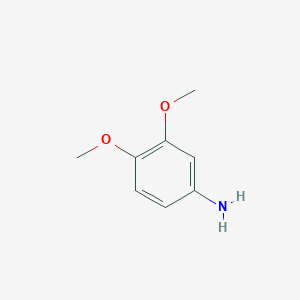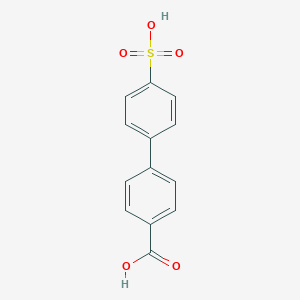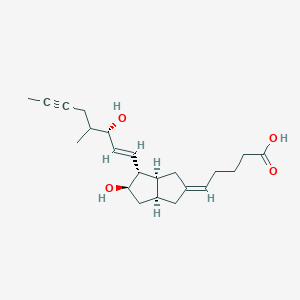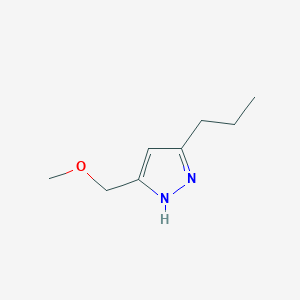
3-(Methoxymethyl)-5-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-5-propyl-1H-pyrazole, also known as MPP, is a chemical compound that belongs to the pyrazole class of compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
3-(Methoxymethyl)-5-propyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In agriculture, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent insecticidal activity against various insect pests, including aphids, whiteflies, and spider mites. It has also been investigated for its potential use as a plant growth regulator.
In material science, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit excellent thermal stability and mechanical properties. It has been investigated for its potential use as a polymer additive and as a precursor for the synthesis of various functional materials.
Mechanism Of Action
The mechanism of action of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is not fully understood. However, it has been suggested that 3-(Methoxymethyl)-5-propyl-1H-pyrazole exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-(Methoxymethyl)-5-propyl-1H-pyrazole has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical And Physiological Effects
3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to exhibit insecticidal activity against various insect pests. In addition, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit excellent thermal stability and mechanical properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is its relatively simple synthesis method, which can be carried out using standard laboratory equipment. 3-(Methoxymethyl)-5-propyl-1H-pyrazole also exhibits potent biological activities, making it a promising candidate for various applications. However, one of the limitations of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the research on 3-(Methoxymethyl)-5-propyl-1H-pyrazole. In medicinal chemistry, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a plant growth regulator and as an insecticide. In material science, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a polymer additive and as a precursor for the synthesis of various functional materials.
Synthesis Methods
The synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde and propionaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 3-(Methoxymethyl)-5-propyl-1H-pyrazole. The synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is relatively simple and can be carried out using standard laboratory equipment.
properties
CAS RN |
124806-81-1 |
|---|---|
Product Name |
3-(Methoxymethyl)-5-propyl-1H-pyrazole |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(methoxymethyl)-3-propyl-1H-pyrazole |
InChI |
InChI=1S/C8H14N2O/c1-3-4-7-5-8(6-11-2)10-9-7/h5H,3-4,6H2,1-2H3,(H,9,10) |
InChI Key |
DRTATPIGHNCUID-UHFFFAOYSA-N |
SMILES |
CCCC1=NNC(=C1)COC |
Canonical SMILES |
CCCC1=NNC(=C1)COC |
synonyms |
1H-Pyrazole, 3-(methoxymethyl)-5-propyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



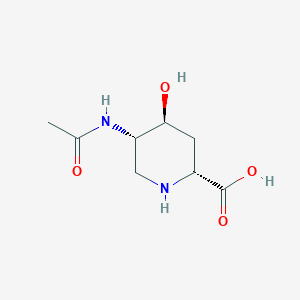
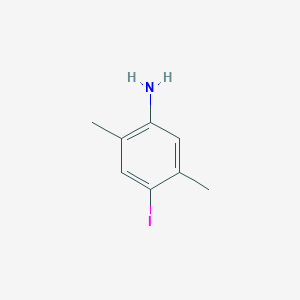
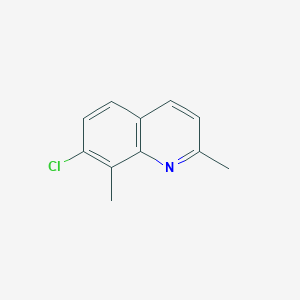
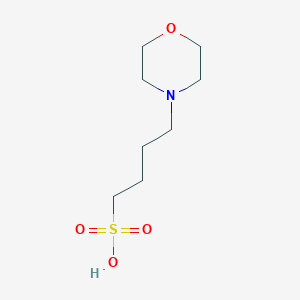
![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
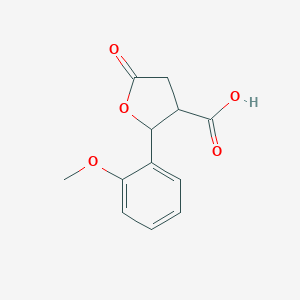
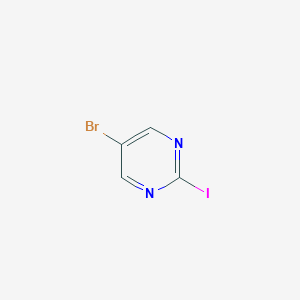
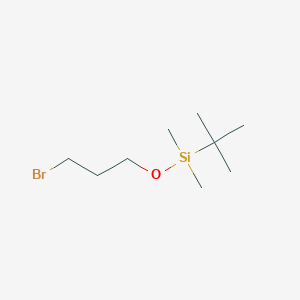

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
